molecular formula C16H14N2S B8208505 (R)-2-Phenyl-3,4-dihydro-2h-benzo[4,5]thiazolo[3,2-a]pyrimidine

(R)-2-Phenyl-3,4-dihydro-2h-benzo[4,5]thiazolo[3,2-a]pyrimidine

Cat. No. B8208505
M. Wt: 266.4 g/mol
InChI Key: ZMYZJAQMQBHNLH-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-2-Phenyl-3,4-dihydro-2h-benzo[4,5]thiazolo[3,2-a]pyrimidine” is a derivative of thiazolopyrimidine . Thiazolopyrimidines are aromatic heterocyclic compounds that contain a thiazole ring fused with a pyrimidine ring . They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and potential chemotherapeutic effects .


Synthesis Analysis

Thiazolopyrimidines can be synthesized via multicomponent reactions . For instance, 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles can react with bromomalono-nitrile to give 3,7-diamino-5-aryl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile . The reactions can be carried out using both conventional methods and microwave-assisted irradiation .


Molecular Structure Analysis

The molecular structure of thiazolopyrimidines can be characterized using various spectroscopy techniques, including Fourier-transform infrared spectroscopy (FTIR), mass spectrometry, and nuclear magnetic resonance (NMR) .


Chemical Reactions Analysis

Thiazolopyrimidines can undergo various chemical reactions. For instance, they can react with carbon disulphide to produce 11-aryl-11H-1,2,3,4,7,8,9,10-octahydropyrimido[4″,5″:4′,5′]thiazolo[3′,2′-a]pyrimido[4,5-d]pyrimidine-2,4,8,10-tetrathione .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidines can be analyzed using various techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry .

Future Directions

Thiazolopyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Their moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and the biological target . Therefore, future research could focus on the synthesis of novel thiazolopyrimidine analogs possessing enhanced biological activities with minimum toxicity .

properties

IUPAC Name

(2R)-2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c1-2-6-12(7-3-1)13-10-11-18-14-8-4-5-9-15(14)19-16(18)17-13/h1-9,13H,10-11H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYZJAQMQBHNLH-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3SC2=NC1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C3=CC=CC=C3SC2=N[C@H]1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.